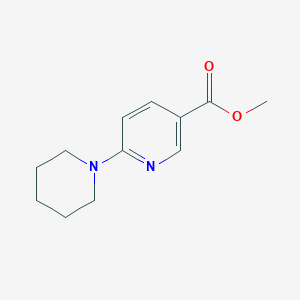

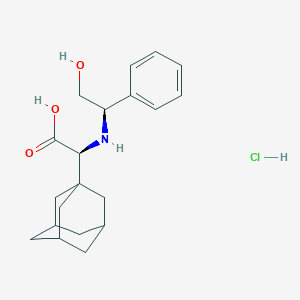

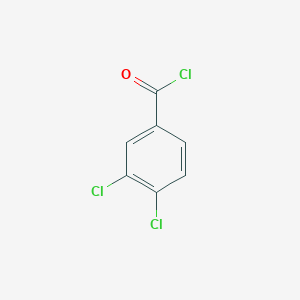

![molecular formula C19H16ClNO4 B152555 [1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid CAS No. 807614-94-4](/img/structure/B152555.png)

[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid" is a potent anti-inflammatory drug that has been synthesized directly from N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride and levulinic acid with excellent yield by a new method .

Synthesis Analysis

The synthesis of this compound involves a new method that provides an excellent yield. The starting materials include N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride and levulinic acid. The process results in the formation of the desired indolylacetic acid derivative . Although not the same compound, a related synthesis of a COX-2 inhibitor demonstrates a novel indole formation involving an alkylation/1,4-addition/elimination/isomerization cascade, which could provide insights into similar synthetic pathways .

Molecular Structure Analysis

The molecular structure of this compound includes a 1H-indol-3-yl core with a 3-chlorobenzoyl group at the 1-position, a methoxy group at the 5-position, and a methyl group at the 2-position. The presence of these substituents could influence the compound's biological activity and physical properties .

Chemical Reactions Analysis

The compound exhibits polymorphism, which means it can crystallize into different forms. Recrystallization from solvents has yielded α, β, and γ polymorphic forms, which could have implications for its chemical reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its polymorphic nature. Different crystalline forms may have different solubilities, melting points, and other physical properties that can affect its formulation and efficacy as a drug . The presence of the chlorobenzoyl and methoxy groups could also affect its lipophilicity and, consequently, its pharmacokinetic properties.

Applications De Recherche Scientifique

Anti-inflammatory and Antipyretic Activities

"[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid", commonly known as Indomethacin, has been extensively studied for its potent anti-inflammatory and antipyretic properties. It has been shown to be highly effective in inhibiting cotton pellet granuloma formation in rats, showcasing its potential in reducing inflammation with a potency significantly higher than phenylbutazone and hydrocortisone. Its effectiveness is not diminished by adrenalectomy, indicating its direct action mechanism independent of adrenal function. Furthermore, Indomethacin has been highlighted for its ability to enhance the action of steroids when used concurrently. Its antipyretic capabilities have also been recognized, with a potency far exceeding that of phenylbutazone, indicating its potential in fever reduction (C. Winter, E. Risley, G. Nuss, 1963).

Interaction with Metal Ions

Research into the interactions between Indomethacin and various metal ions has revealed the formation of complexes with Zn(II), Cd(II), and Pt(II). These studies have provided insights into the molecular structure and coordination behavior of Indomethacin when bound to metal ions. Such interactions have implications for understanding the drug's mechanism of action and its potential use in developing new therapeutic compounds with enhanced antibacterial and growth inhibitory activities (C. Dendrinou-Samara et al., 1998).

Vibrational and Theoretical Studies

Vibrational spectroscopy and theoretical studies have been conducted to understand the molecular structure and behavior of Indomethacin better. These studies have utilized mid and far-infrared vibrational spectra, molecular dynamics, and functional density calculations to explore the conformational space and vibrational frequencies of Indomethacin. Such research provides valuable insights into the drug's molecular characteristics, contributing to a deeper understanding of its pharmacological properties (A. Jubert et al., 2005).

Polymorphism and Synthesis

Studies on the synthesis and polymorphism of Indomethacin have led to the development of new methods for its preparation, offering insights into its crystalline forms and their properties. Such research is crucial for pharmaceutical development, as different polymorphic forms can have varying solubility, stability, and bioavailability, impacting the drug's efficacy and application (H. Yamamoto, 1968).

Propriétés

IUPAC Name |

2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)6-7-17(16)21(11)19(24)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXTUBBLCCJTKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476496 |

Source

|

| Record name | [1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid | |

CAS RN |

807614-94-4 |

Source

|

| Record name | [1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MQ8NNS2A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

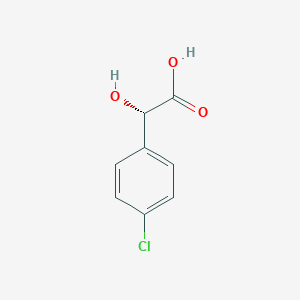

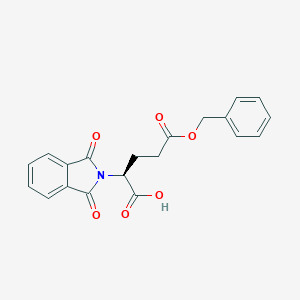

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)